molecular formula C17H14ClN3O2 B2959580 3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-24-0

3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2959580
M. Wt: 327.77
InChI Key: BQBINOGHPMNWOX-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is likely to be a solid under normal conditions. It contains a pyrido[1,2-a]pyrimidin-4-one moiety, which is a bicyclic system consisting of a pyridine and a pyrimidinone . The compound also has a benzamide group attached to the pyrimidinone ring via a chlorine atom .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, an operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one in high yields . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Chalcogenation in Organic Synthesis

The compound is used in the chalcogenation process, particularly in the synthesis of 3-ArS/ArSe derivatives . This metal-free C-3 chalcogenation is significant for creating diversely substituted molecules, which are valuable in various chemical syntheses .

Antiviral Activity

Derivatives of this compound have been explored for their antiviral properties. The structural framework of the compound allows for the development of molecules that can inhibit the replication of viruses, including influenza and Coxsackie B4 virus .

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives, which share a similar core structure with our compound, suggests that it could be modified to treat inflammation-related conditions .

Anticancer Research

Indole derivatives, closely related to our compound, have shown promise in anticancer research. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new anticancer agents .

Antimicrobial Properties

The compound’s framework is conducive to the development of antimicrobial agents. Its derivatives can be tailored to target specific microbial infections, providing a pathway for new antibiotic drugs .

Antidiabetic Research

Indole derivatives have been associated with antidiabetic activity. The compound could be used as a scaffold for creating new molecules that can modulate blood sugar levels .

Antimalarial Activity

The structural similarity to indole derivatives, which have shown antimalarial properties, indicates that this compound could be instrumental in the synthesis of new antimalarial drugs .

Anticholinesterase Activity

Indole derivatives have been found to possess anticholinesterase activities, which are crucial in treating neurodegenerative diseases like Alzheimer’s. This compound could potentially be modified to enhance this activity .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBINOGHPMNWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Cl)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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